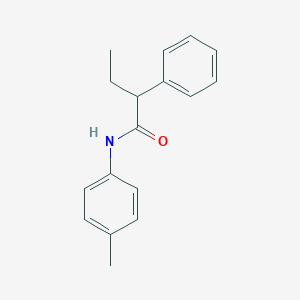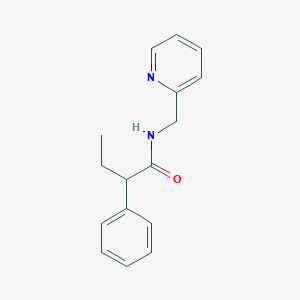
2-phenyl-N-(pyridin-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(pyridin-2-ylmethyl)butanamide is an organic compound belonging to the class of phenylacetamides It is characterized by a phenyl group attached to a butanamide backbone, with a pyridylmethyl substituent on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)butanamide typically involves the reaction of 2-pyridylmethylamine with phenylbutyric acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions usually include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(pyridin-2-ylmethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetamide: A simpler analog without the pyridylmethyl substituent.
N-phenylbutanamide: Lacks the pyridyl group.
2-pyridylmethylamine: Contains the pyridylmethyl group but lacks the phenylbutanamide structure.
Uniqueness
2-phenyl-N-(pyridin-2-ylmethyl)butanamide is unique due to the presence of both phenyl and pyridyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C16H18N2O |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
2-phenyl-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C16H18N2O/c1-2-15(13-8-4-3-5-9-13)16(19)18-12-14-10-6-7-11-17-14/h3-11,15H,2,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
KIVCJYOKJOVYTP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Pyridinyl)diazenyl]-2-naphthyl3-phenylacrylate](/img/structure/B311954.png)

![2-(6-{[(4-bromophenyl)sulfonyl]oxy}-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic acid](/img/structure/B311956.png)
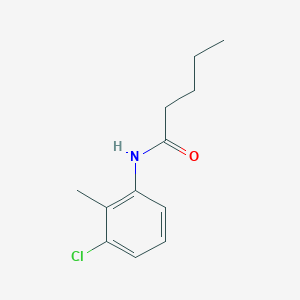
![2-(4-chlorophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B311963.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B311965.png)



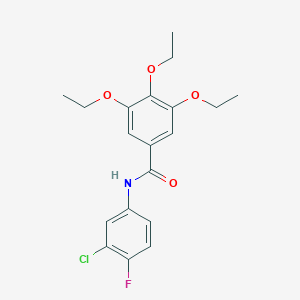
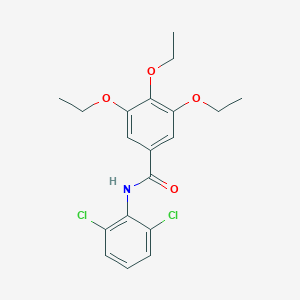
![2-phenoxy-N-[4-[[4-(2-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide](/img/structure/B311976.png)
